1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione
Overview
Description
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione typically involves the condensation of appropriate o-phenylenediamine derivatives with dicarbonyl compounds. For example, the reaction of 1-methyl-2-nitrobenzene-1,2-diamine with oxalic acid or its derivatives under acidic conditions can yield the desired quinoxaline dione.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction Products: 1-methyl-6-aminoquinoxaline-2,3(1H,4H)-dione.
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in studying redox biology due to its nitro and dione functionalities.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dione structure may also participate in redox cycling, generating reactive oxygen species that can affect cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
6-nitroquinoxaline-2,3(1H,4H)-dione: Lacks the methyl group but shares similar chemical properties.
1-methylquinoxaline-2,3(1H,4H)-dione: Lacks the nitro group, which affects its redox properties.
Uniqueness
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both the nitro and dione functionalities, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
4-methyl-7-nitro-1H-quinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)10-8(13)9(11)14/h2-4H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLOMHHYFYUDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396591 | |
Record name | 1-Methyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90323-30-1 | |
Record name | 1-Methyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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